![molecular formula C15H20N2O3 B5021893 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide CAS No. 5936-52-7](/img/structure/B5021893.png)
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide, commonly known as BPAM, is a chemical compound that has gained significant attention among researchers due to its potential applications in scientific research. BPAM is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
BPAM is a selective positive allosteric modulator of the α7 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide, which is a ligand-gated ion channel that is widely expressed in the central nervous system. BPAM binds to a site on the α7 this compound that is distinct from the acetylcholine binding site, and enhances the activity of the receptor in response to acetylcholine. The mechanism of action of BPAM involves an increase in the opening of the ion channel, leading to an influx of calcium ions into the cell. This results in the activation of downstream signaling pathways that are involved in cognitive function and memory.
Biochemical and Physiological Effects
BPAM has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, and has been shown to have an analgesic effect. BPAM has also been shown to have an effect on the immune system, with studies showing that it can modulate the activity of immune cells such as macrophages and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
BPAM has several advantages for lab experiments. It is a selective modulator of the α7 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide, which allows for the specific targeting of this receptor. BPAM is also a potent modulator of the α7 this compound, with studies showing that it can enhance receptor activity at low concentrations. However, there are also limitations to the use of BPAM in lab experiments. The compound has a short half-life, which can make it difficult to maintain its activity over long periods of time. Additionally, BPAM has a relatively low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of BPAM. One area of research is the development of more potent and selective modulators of the α7 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide. Another area of research is the investigation of the potential therapeutic applications of BPAM in the treatment of cognitive disorders and chronic pain. Additionally, further studies are needed to elucidate the mechanism of action of BPAM and its effects on the immune system. Overall, BPAM is a promising compound with potential applications in scientific research and medicine.
Synthesemethoden
BPAM can be synthesized through a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the preparation of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is reacted with 1-pyrrolidinecarboxamide to give BPAM in good yield. The synthesis of BPAM has been reported in the literature, and the compound has been characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
BPAM has been extensively studied for its potential applications in scientific research. It has been shown to have a positive effect on cognitive function and memory, making it a promising compound for the treatment of cognitive disorders such as Alzheimer's disease. BPAM has also been shown to have an analgesic effect, making it a potential candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(10-17-7-3-4-8-17)16-9-12-11-19-13-5-1-2-6-14(13)20-12/h1-2,5-6,12H,3-4,7-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKAEANAMAKHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NCC2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386996 |
Source
|
Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5936-52-7 |
Source
|
Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.